molecular formula C19H23NO4 B2735795 N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 326884-98-4

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2735795
CAS No.: 326884-98-4
M. Wt: 329.396
InChI Key: FYLJCVRDHUVZFF-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a versatile chemical compound known for its remarkable properties in drug development and material synthesis. This compound is part of the coumarin family, which is renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant antiproliferative activity against liver cancer cells, making it a potential candidate for anticancer drug development.

    Medicine: Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 proteins highlights its potential as a therapeutic agent for hepatocellular carcinoma.

    Industry: The compound’s unique properties make it valuable in material synthesis and other industrial applications.

Preparation Methods

The synthesis of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate in the presence of piperidine as a base catalyst under fusion conditions. This reaction yields ethyl 8-methoxycoumarin-3-carboxylate, which is then further reacted with N-cyclohexyl-N-ethylamine to produce the desired compound .

Chemical Reactions Analysis

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves targeting specific molecular pathways. It has been shown to induce cell cycle arrest during the G1/S phase and trigger apoptosis in liver cancer cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases. The compound activates caspase-3/7 proteins and substantially inhibits β-tubulin polymerization activity, leading to the disruption of microtubule dynamics and subsequent cell death .

Comparison with Similar Compounds

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin-based compounds, such as:

    N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides: These compounds also exhibit potent anticancer activity but may target different molecular pathways.

    8-methoxycoumarin-3-carboxamide analogues: These analogues have been shown to have varying degrees of antiproliferative activity against different cancer cell lines.

The uniqueness of this compound lies in its specific molecular structure, which confers its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-20(14-9-5-4-6-10-14)18(21)15-12-13-8-7-11-16(23-2)17(13)24-19(15)22/h7-8,11-12,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLJCVRDHUVZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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